![molecular formula C12H17NO2 B8730330 Ethyl 1-cyanospiro[2.5]octane-1-carboxylate](/img/structure/B8730330.png)
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-cyanospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C12H17NO2 It is characterized by a spirocyclic structure, which means it contains a bicyclic system connected by a single carbon atom
Méthodes De Préparation
The synthesis of Ethyl 1-cyanospiro[2.5]octane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as spiro[2.5]octane-1-carboxylic acid and ethyl cyanoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 1-cyanospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate can be compared with similar compounds such as:
1-Cyano-spiro[2.5]octane-1-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Spiro[2.5]octane-1-carboxylic acid:
The unique spirocyclic structure and the presence of both cyano and ester functional groups make this compound a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 2-cyanospiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-10(14)12(9-13)8-11(12)6-4-3-5-7-11/h2-8H2,1H3 |
Clé InChI |
PHRWLVRRQKGXKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC12CCCCC2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
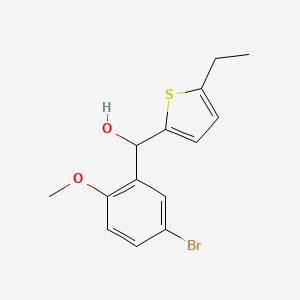
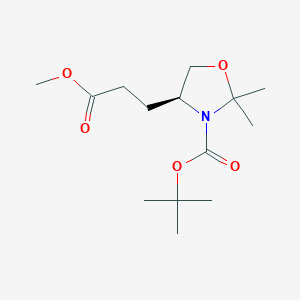
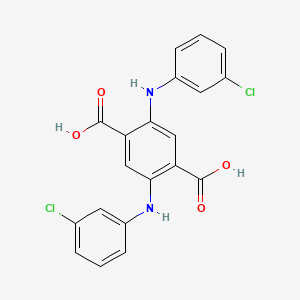
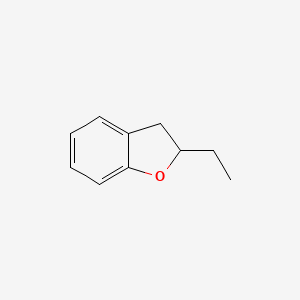
![Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate](/img/structure/B8730266.png)

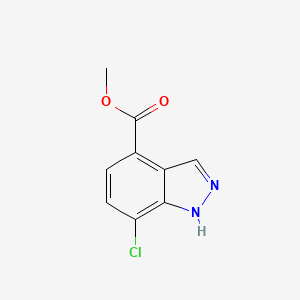
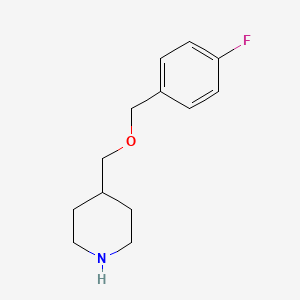
![2-Ethylimidazo[1,2-a]pyridine](/img/structure/B8730289.png)
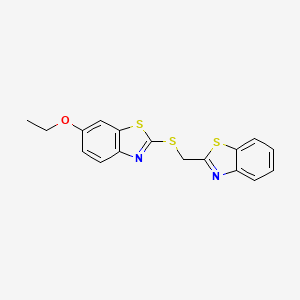
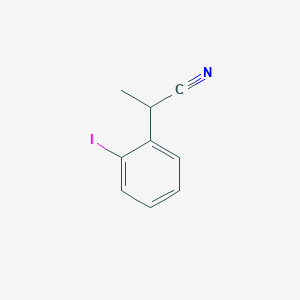
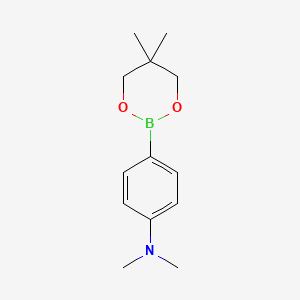
![2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B8730336.png)

